(S)-2-(Pyrrolidin-3-yl)pyridine dihydrochloride
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Overview
Description
(S)-2-(Pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyrrolidine ring attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment to the Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through a series of chemical reactions, such as nucleophilic substitution or condensation reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-3-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(S)-2-(Pyrrolidin-3-yl)pyridine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Pyrrolidin-3-yl)benzonitrile hydrochloride
- (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride
- (S)-1-cyclohexyl-3-(pyrrolidin-3-yl)urea
Uniqueness
(S)-2-(Pyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H14Cl2N2 |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m0../s1 |
InChI Key |
BGUUYWWZFAOANT-JZGIKJSDSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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